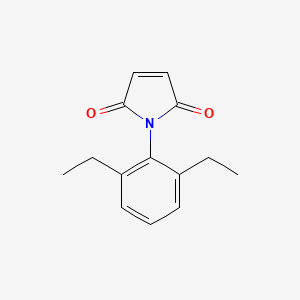

1-(2,6-ジエチルフェニル)-1H-ピロール-2,5-ジオン

説明

1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

除草剤の生分解

N-(2,6-ジエチルフェニル)マレイミド: は、特定の除草剤分解産物と構造的に関連しています。 たとえば、広く使用されている除草剤であるアラクロールの生分解には、2,6-ジエチルアニリンを含む化合物への分解が含まれます。これは、N-(2,6-ジエチルフェニル)マレイミドと構造的に類似しています 。これは、そのような化合物を用いて分解経路を研究したり、汚染された環境における除草剤の分解を促進したりできる、環境バイオレメディエーションにおける潜在的な用途を示唆しています。

グリーンケミストリーにおける合成

この化合物は、グリーンケミストリーにおいて貴重なN-フェニルマレイミドの置換体の合成に使用されます。 これらの化合物は、6員環を効率的に構築できる合成有機化学の基礎であるディールス・アルダー反応の前駆体として役立ちます 。この反応は、天然物や医薬品の合成において極めて重要であり、N-(2,6-ジエチルフェニル)マレイミドは、環境に優しい合成経路の開発において重要な化合物となっています。

抗菌活性および細胞増殖抑制活性

N-(2,6-ジエチルフェニル)マレイミド: 誘導体は、その抗菌特性について研究されています。それらは、真菌細胞壁の成分であるキチンとβ(1,3)グルカンの生合成に影響を与え、抗真菌剤としての可能性を示しています。 さらに、これらの化合物は細胞増殖抑制活性を示し、細胞増殖阻害剤としてのがん研究における使用を示唆しています .

化学反応性研究

N-置換マレイミド、特にN-(2,6-ジエチルフェニル)マレイミドの反応性は、化学研究において非常に興味深いものです。 これらの反応性は、ポリマーの形成や特定の特性を持つ新素材の開発など、さまざまな合成用途で利用できます .

高分子科学

高分子科学において、N-(2,6-ジエチルフェニル)マレイミドは、ラジカル共重合反応において役割を果たしています。 マレイミドにおけるN-置換基の存在は、共重合反応中の配列制御に影響を与え、これは得られるポリマーの物理的特性を決定するために不可欠です 。この用途は、機械的特性と熱的特性が調整された材料を作成するために特に関連しています。

有機合成教育

N-(2,6-ジエチルフェニル)マレイミド: は、特に学部有機化学の実験室で、教育環境でも使用されています。 これは、学生に多段階合成を教えるための実践的な例として役立ち、グリーンケミストリーと合成問題解決の原則を学生に示します .

環境とグリーンプロセス

この化合物は、汚染物質の生分解における役割とグリーン合成方法における使用によって、環境とグリーンプロセスにおける関連性を強調されています。 除草剤の分解における役割と、バイオレメディエーション戦略を通じて環境の健康を改善する可能性は、その汎用性を証明しています .

作用機序

Target of Action

Similar compounds such as n-ethylmaleimide have been found to target proteins like galectin-10 . Galectin-10 is a protein that plays a crucial role in immune response modulation.

Mode of Action

N-substituted maleimides, a class of compounds to which n-(2,6-diethylphenyl)maleimide belongs, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-(2,6-DIETHYLPHENYL)MALEIMIDE might interact with its targets, leading to changes in the biochemical pathways involved in cell wall synthesis.

Biochemical Pathways

As mentioned above, N-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. Therefore, the compound’s action could lead to the disruption of the cell wall, affecting the survival and growth of the fungus.

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that the compound’s action might lead to the disruption of the fungal cell wall, affecting the survival and growth of the fungus .

生物活性

1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrrole-2,5-dione class, characterized by a five-membered ring containing two carbonyl groups. The synthesis typically involves the reaction of 2,6-diethylphenyl derivatives with appropriate reagents under controlled conditions.

1. Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione derivatives against various bacterial strains. In one study, derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 32 |

| 2 | Escherichia coli | 64 |

| 3 | Pseudomonas aeruginosa | 128 |

These findings suggest that modifications in the structure can enhance the antimicrobial potency of the compound .

2. Anticancer Activity

Research has indicated that 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. A notable study reported that the compound inhibited the growth of colon cancer cell lines with a GI50 value ranging from M to M .

Mechanism of Action:

The anticancer activity is primarily attributed to the compound's ability to interact with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies revealed stable binding interactions, suggesting potential as a targeted therapy for tumors .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving rat models with chemically induced colon cancer, treatment with 1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione resulted in significant tumor reduction compared to control groups. Histological analysis confirmed decreased cell proliferation and increased apoptosis in treated animals .

Case Study 2: Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In vitro assays demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines in macrophages. The compound exhibited IC50 values comparable to established anti-inflammatory drugs .

Toxicity Profile

While the compound shows promising biological activities, toxicity assessments are crucial for its therapeutic application. Studies indicate that at lower concentrations (10 µg/mL), it does not induce significant cytotoxicity in primary blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), there was a notable decrease in cell viability .

特性

IUPAC Name |

1-(2,6-diethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOKVKHZEYOLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306436 | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38167-72-5 | |

| Record name | 38167-72-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。